1-萘磺酸,8-(苯氨基)-,镁盐 (2:1)

描述

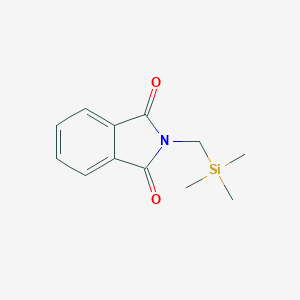

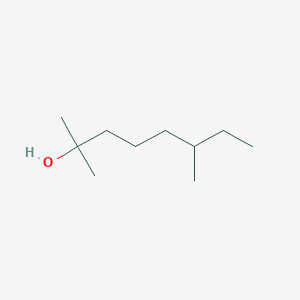

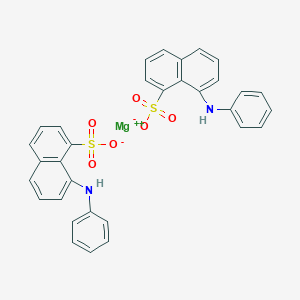

The compound 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) is a complex that involves the interaction of a naphthalene sulfonic acid derivative with magnesium ions. The specific interactions and binding of magnesium to organic molecules like naphthalene derivatives can significantly alter the properties and reactivity of the compound, which is of interest in various chemical and biochemical contexts.

Synthesis Analysis

The synthesis of related naphthalene sulfonic acid derivatives can involve oxidative arylation processes. For instance, the dicationic species naphthalene-1,8-diylbis(diphenylmethylium) has been shown to promote oxidative arylation of sulfur atoms in certain phenyl sulfides, leading to the formation of triarylsulfonium salts with good yields . Although this does not directly describe the synthesis of the magnesium salt , it provides insight into the types of reactions that naphthalene sulfonic acid derivatives can undergo.

Molecular Structure Analysis

The molecular structure of naphthalene sulfonic acid derivatives can be complex, especially when metal ions are involved. For example, the reaction of 1,8-bis(triorganosilyl)diaminonaphthalenes with magnesium alkyls leads to the formation of complexes with different coordination environments for magnesium . These reactions can result in the formation of single magnesium centers bridging ligand nitrogen donors or bimetallic complexes with four-membered Mg2N2 rings, depending on the stoichiometry and the specific reactants used . This illustrates the potential structural diversity of magnesium-naphthalene sulfonic acid complexes.

Chemical Reactions Analysis

The reactivity of naphthalene sulfonic acid derivatives with magnesium can lead to various chemical reactions. For instance, the synthesis of magnesium and zinc complexes with 1,8-bis(silylamido)naphthalene through alkane elimination reactions demonstrates the potential for forming complexes with different metal ions . Additionally, the formation of bimetallic complexes and the coupling of diamidonaphthalene ligands indicate a rich chemistry that can involve the formation of new bonds and the alteration of the naphthalene ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) can be influenced by the presence of magnesium and other ions. Stopped-flow studies have shown that magnesium and salts can affect the fluorescence of 8-anilino-1-naphthalenesulfonic acid, which is indicative of changes in the molecule's environment or conformation . These changes in fluorescence are attributed to subunit association and dissociation in proteins, suggesting that the binding of magnesium to naphthalene sulfonic acid derivatives can have significant biochemical implications .

科学研究应用

蛋白质研究中的荧光探针

该化合物因其能够结合蛋白质的疏水口袋而被广泛用作荧光探针。 其荧光强度在结合后显著增强,使其成为研究蛋白质结构和构象的宝贵工具 . 它在检查蛋白质折叠/解折叠途径中的中间状态以及评估与蛋白质聚集相关的构象变化方面特别有用 .

生物系统衍生物的合成

镁8-(苯氨基)萘-1-磺酸的衍生物已被合成,具有独特的荧光特性。 这些衍生物用于研究各种生物系统,包括蛋白质结合和酶结合位点的极性 . 它们还在研究阿尔茨海默病和朊病毒病等神经退行性疾病中发挥作用,通过研究蛋白质聚集 .

环境敏感性分析

由于其对环境敏感的荧光性质,该化合物被用于分析影响生物系统的环境因素。 它可以通过改变其荧光产量来响应不同的溶剂和蛋白质,从而指示系统中的变化 .

表面活性剂和染料应用

作为表面活性剂,镁8-(苯氨基)萘-1-磺酸可以与其他分子形成复合物,这在模拟生物识别过程方面是有益的。 它也因其明亮且灵敏的荧光而被用作各种应用中的荧光染料 .

传感器开发

该化合物用于开发光纤传感器,特别是钠选择性传感器。 它在钠存在下形成阳离子络合物,导致荧光增强,这是传感器功能的关键方面 .

聚合物研究

在聚合物科学中,镁8-(苯氨基)萘-1-磺酸被掺入到二嵌段聚合物中。 它可以通过局部环境的变化(如温度或pH值)释放,使其成为研究不同条件下聚合物行为的有用工具 .

作用机制

Target of Action

The primary target of Magnesium 8-(phenylamino)naphthalene-1-sulphonate, also known as 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1), is proteins . This compound is a hydrophobic polarity-sensitive fluorescent dye that is used as a site probe to detect conformational changes in proteins .

Mode of Action

This compound interacts with its protein targets by binding to the hydrophobic surfaces of proteins . It is nonfluorescent in aqueous solution, but it fluoresces strongly upon binding to proteins . This change in fluorescence is used to study the intermediate states in the folding/unfolding pathways of proteins and to check the conformational changes involved with the aggregation of proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein folding and aggregation . By binding to proteins and changing its fluorescence, it can provide insights into the conformational changes that proteins undergo during these processes .

Result of Action

The molecular and cellular effects of this compound’s action are changes in the fluorescence of the compound, which reflect changes in the conformation and aggregation state of proteins . This can provide valuable information about the biochemical pathways involving these proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the fluorescence of the compound can be affected by the pH and ionic strength of the solution, the presence of other fluorescent compounds, and the temperature . Therefore, these factors need to be carefully controlled during experiments using this compound .

属性

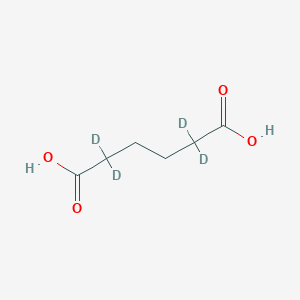

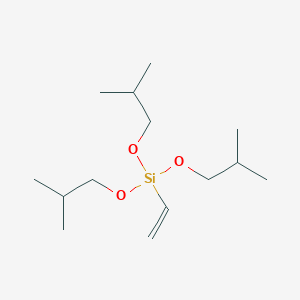

IUPAC Name |

magnesium;8-anilinonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H13NO3S.Mg/c2*18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h2*1-11,17H,(H,18,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGXNAZPUOEMW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24MgN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-76-8 (Parent) | |

| Record name | Magnesium 1-anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1066312 | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid; [Merck Index] Light green powder; [Aldrich MSDS] | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid hemimagnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18108-68-4 | |

| Record name | Magnesium 1-anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 8-(phenylamino)naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM 1-ANILINO-8-NAPHTHALENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9JT6A24EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。